Fsp³ Comparison: 3D Character of 2-{7-Oxabicyclo[2.2.1]heptan-2-yl}acetic Acid vs. Phenylacetic Acid
The target compound possesses an Fsp³ (fraction of sp³-hybridized carbons) of 0.875 (7 of 8 carbon atoms are sp³), substantially higher than the Fsp³ of 0.125 for phenylacetic acid (1 of 8 carbons sp³). This places the compound firmly within '3D fragment' chemical space, which is increasingly prioritized in fragment-based drug discovery (FBDD) because shapelier, more saturated fragments have been correlated with higher clinical progression rates [1]. The average Fsp³ of discovery-phase compounds is approximately 0.36, rising to 0.47 for approved drugs, indicating that high-Fsp³ starting points like this compound offer a strategic advantage for lead optimization trajectories [2].
| Evidence Dimension | Fraction of sp³-hybridized carbon atoms (Fsp³) |
|---|---|
| Target Compound Data | Fsp³ = 0.875 (7 sp³ / 8 total carbons) |
| Comparator Or Baseline | Phenylacetic acid: Fsp³ = 0.125 (1 sp³ / 8 total carbons); Discovery-phase compound average Fsp³ ≈ 0.36; Approved drug average Fsp³ ≈ 0.47 |
| Quantified Difference | Target Fsp³ is 7-fold higher than phenylacetic acid and exceeds both the discovery-phase average (+0.515) and approved drug average (+0.405) |
| Conditions | Fsp³ calculated from molecular formula C₈H₁₂O₃ (target) and C₈H₈O₂ (phenylacetic acid); literature benchmarks from Lovering et al. (2009) |
Why This Matters
Higher Fsp³ correlates with improved clinical success rates, making this scaffold a strategically superior starting point for fragment-based campaigns compared to flat aromatic acetic acid fragments.
- [1] J. Jaster, E. Dressler, R. Geitner, G. A. Groß. Directed Arylation of 7-Oxabicyclo[2.2.1]heptane to Prepare 3D Fragments. Eur. J. Org. Chem. 2024, e202400295. DOI: 10.1002/ejoc.202400295. View Source
- [2] Lovering, F.; Bikker, J.; Humblet, C. Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. J. Med. Chem. 2009, 52, 6752–6756. DOI: 10.1021/jm901241e. View Source
